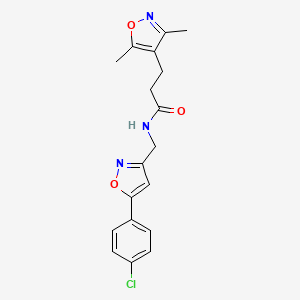
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound characterized by its isoxazole rings and chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoxazole rings. One common approach is the cyclization of hydroxylamine derivatives with appropriate diketones or β-keto esters under acidic conditions. The chlorophenyl group can be introduced through halogenation reactions, followed by subsequent coupling reactions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isoxazole rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Halogenation reactions typically use bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxo derivatives of isoxazole.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Introduction of various substituents on the aromatic ring, leading to derivatives with different properties.
科学的研究の応用
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole rings and chlorophenyl group play crucial roles in binding to these targets, leading to biological responses. Further research is needed to fully elucidate the exact mechanisms involved.
類似化合物との比較
N-((5-(3-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
N-((5-(2-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Uniqueness: This compound is unique due to the specific arrangement of its isoxazole rings and the presence of the chlorophenyl group, which influences its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity.
特性
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-11-16(12(2)24-21-11)7-8-18(23)20-10-15-9-17(25-22-15)13-3-5-14(19)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYDXODMCSGJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














